

# 3-(Morpholin-4-ylsulphonyl)benzeneboronic acid and its derivatives

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## Compound of Interest

Compound Name:	3-(Morpholin-4-ylsulphonyl)benzeneboronic acid
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An In-Depth Technical Guide to **3-(Morpholin-4-ylsulphonyl)benzeneboronic Acid** and Its Derivatives: A Keystone Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

## Executive Summary

In the intricate landscape of modern drug discovery, the strategic use of versatile chemical building blocks is paramount to the efficient synthesis of novel therapeutic agents.<sup>[1]</sup> **3-(Morpholin-4-ylsulphonyl)benzeneboronic acid** emerges as a compound of significant interest, embodying a powerful convergence of three critical moieties: a reactive phenylboronic acid, a stable sulfonamide linker, and a "privileged" morpholine scaffold.<sup>[2]</sup> This guide provides a comprehensive technical overview of this molecule and its derivatives, designed for the discerning researcher. We will delve into its foundational chemistry, provide robust synthesis protocols, explore its vast applications in medicinal chemistry, and offer field-proven insights into its practical handling and utilization. The narrative is structured to explain not just the methodologies but the underlying causality, empowering scientists to leverage this building block to its fullest potential in the quest for next-generation therapeutics.

## Part I: Foundational Chemistry and Physicochemical Properties

## Deconstructing the Core Scaffold: A Trifecta of Functionality

The efficacy of **3-(Morpholin-4-ylsulphonyl)benzeneboronic acid** as a molecular building block stems from the synergistic interplay of its three constituent parts. Understanding the role of each is crucial for its strategic deployment in a research program.

- The Phenylboronic Acid Moiety: Boronic acids are a cornerstone of modern synthetic chemistry.<sup>[3]</sup> Their relative stability to air and moisture, coupled with their reactivity under mild catalytic conditions, makes them ideal for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.<sup>[1][3]</sup> This functionality serves as the primary reactive handle, enabling the facile construction of carbon-carbon bonds to assemble complex molecular architectures. The first boronic acid-containing drug, Bortezomib, was approved in 2003, paving the way for expanded interest in these compounds in medicinal chemistry.<sup>[4]</sup>
- The Morpholine Ring: The morpholine heterocycle is frequently incorporated into bioactive molecules to enhance their pharmacological profiles.<sup>[2]</sup> Its inclusion is a deliberate strategic choice to improve key drug-like properties such as aqueous solubility, metabolic stability, and overall pharmacokinetic/pharmacodynamic (PK/PD) parameters. The ring's weak basicity and flexible conformation allow it to engage in various hydrophilic and lipophilic interactions within biological targets, often improving permeability through the blood-brain barrier (BBB) in CNS-targeted agents.<sup>[5]</sup> For these reasons, morpholine is widely regarded as a privileged structure in drug design.<sup>[2]</sup>
- The Sulfonamide Linker: The benzenesulfonamide group is a classic pharmacophore known for its chemical stability and its ability to act as a hydrogen bond acceptor. This linker rigidly orients the morpholine and phenylboronic acid groups relative to each other, providing a defined structural vector for molecular design and interaction with target proteins. Aryl sulfonamides are integral to a wide range of therapeutics, and morpholine-based aryl sulfonamides have been specifically investigated as potent and selective inhibitors of targets like the Nav1.7 voltage-gated sodium channel for the treatment of pain.<sup>[6]</sup>

## Physicochemical Data

A clear understanding of a compound's physical properties is essential for its effective use. The table below summarizes the key identifiers and characteristics of the title compound.

Property	Value	Source(s)
Chemical Name	(3-morpholin-4-ylsulfonylphenyl)boronic acid	[7]
CAS Number	871329-60-1	[7][8]
Molecular Formula	C <sub>10</sub> H <sub>14</sub> BNO <sub>5</sub> S	[7][8]
Molecular Weight	271.10 g/mol	[8]
Melting Point	144°C to 148°C	[7]
Appearance	Solid	[9]
Purity	Typically ≥96%	[7]
SMILES	OB(O)C1=CC(=CC=C1)S(=O)(=O)N1CCOCC1	[7]
InChI Key	HIKVVOUXXNJGAK-UHFFFAOYSA-N	[7]

## Isomeric Considerations

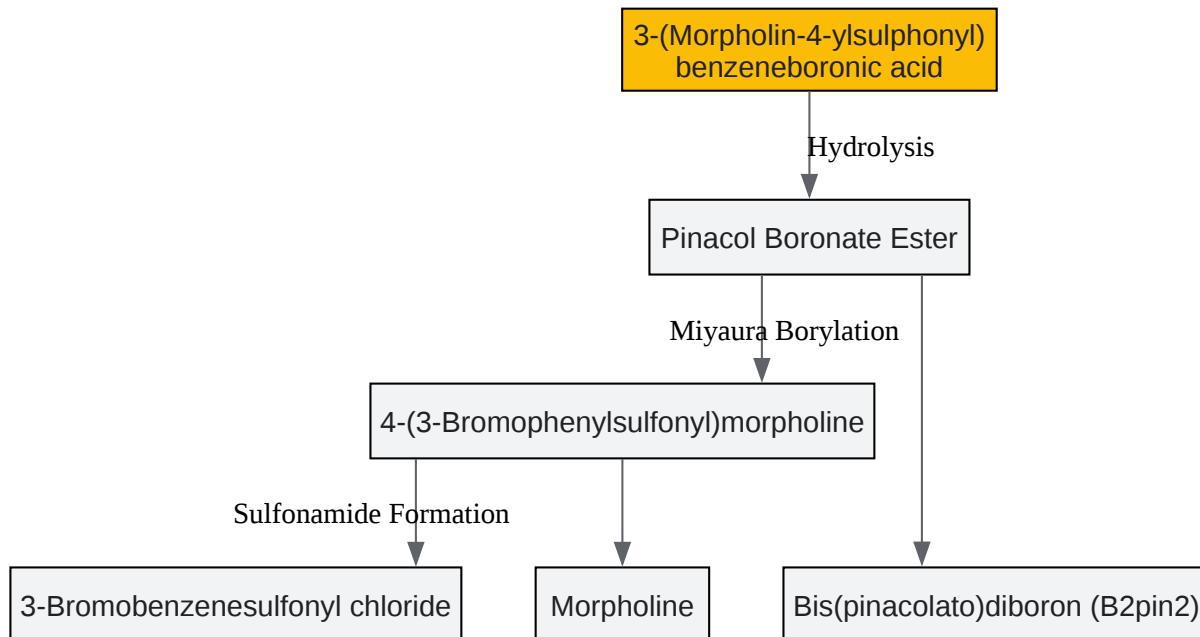
It is critical to note the existence of isomers, such as 4-((Morpholin-4-yl)sulphonyl)benzeneboronic acid (CAS 486422-68-8).[9] The choice between the meta (3-position) and para (4-position) isomer is a critical design element, as the substitution pattern dictates the geometry of the final molecule, profoundly influencing its ability to bind to a biological target. All protocols and applications discussed herein pertain specifically to the 3-substituted isomer unless otherwise noted.

## Part II: Synthesis and Derivatization Strategies

### Retrosynthetic Analysis

A logical retrosynthetic pathway provides a roadmap for synthesis, breaking down the target molecule into readily available starting materials. The core scaffold can be disconnected at the

C-B bond and the S-N bond, suggesting a convergent synthesis.



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Caption: Retrosynthetic analysis of the target compound.

## Protocol: Synthesis of the Core Compound

This two-step protocol is a robust and field-proven method for synthesizing the title compound, beginning with the formation of the sulfonamide followed by a palladium-catalyzed borylation.

### Step 1: Synthesis of 4-(3-Bromophenylsulfonyl)morpholine

- Rationale: This step involves a standard nucleophilic substitution reaction where the nitrogen atom of morpholine attacks the electrophilic sulfur atom of the sulfonyl chloride.<sup>[10]</sup> Pyridine is used as a base to neutralize the HCl byproduct, driving the reaction to completion.
- Methodology:

- To a stirred solution of 3-bromobenzenesulfonyl chloride (1.0 eq) in dichloromethane (DCM, approx. 0.5 M) at 0°C, add pyridine (1.2 eq) dropwise.
- Add morpholine (1.1 eq) dropwise, ensuring the temperature remains below 5°C.
- Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.
- Upon completion, dilute the mixture with DCM and wash sequentially with 1M HCl (2x), saturated NaHCO<sub>3</sub> solution (1x), and brine (1x).
- Dry the organic layer over anhydrous Na<sub>2</sub>SO<sub>4</sub>, filter, and concentrate under reduced pressure.
- The crude product can be purified by recrystallization from ethanol/water or by column chromatography on silica gel to yield the pure intermediate.

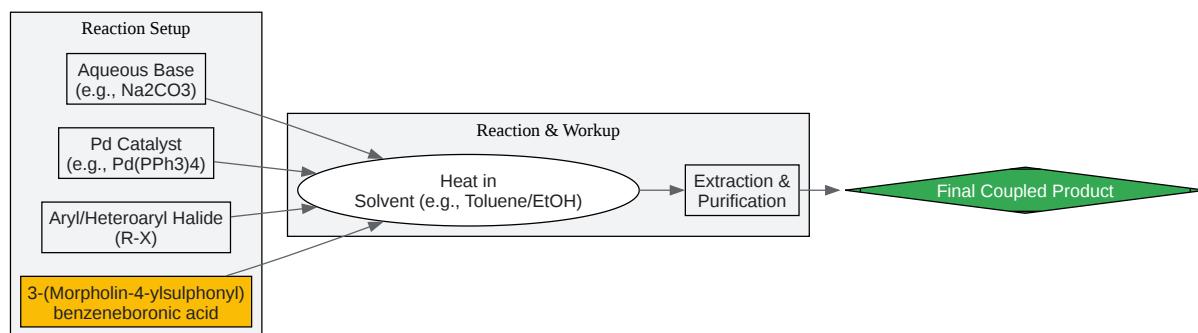
### Step 2: Synthesis of **3-(Morpholin-4-ylsulphonyl)benzeneboronic acid**

- **Rationale:** This step utilizes the Suzuki-Miyaura cross-coupling reaction, specifically a Miyaura borylation, to convert the C-Br bond to a C-B bond.<sup>[4]</sup> A palladium catalyst is used to facilitate the oxidative addition/reductive elimination cycle, and a base is required for the transmetalation step. The resulting pinacol ester is then hydrolyzed to the free boronic acid.
- **Methodology:**
  - In an oven-dried flask under an inert atmosphere (N<sub>2</sub> or Ar), combine 4-(3-bromophenylsulfonyl)morpholine (1.0 eq), bis(pinacolato)diboron (B<sub>2</sub>pin<sub>2</sub>, 1.1 eq), and potassium acetate (KOAc, 3.0 eq).
  - Add a palladium catalyst, such as Pd(dppf)Cl<sub>2</sub> (0.03 eq).
  - Add a suitable anhydrous solvent, such as dioxane or DMF.
  - Degas the mixture (e.g., by three pump-thaw cycles or by bubbling with argon for 15 minutes).
  - Heat the reaction to 80-90°C and stir for 16-24 hours, monitoring by LC-MS.

- After cooling, dilute the reaction with ethyl acetate and filter through a pad of celite.
- Concentrate the filtrate. The crude pinacol ester can be taken to the next step directly or purified via chromatography.
- For hydrolysis, dissolve the crude ester in a THF/water mixture (e.g., 10:1). Add an aqueous solution of NaIO<sub>4</sub> (4.0 eq) followed by 1M HCl (2.0 eq) and stir vigorously at room temperature until the reaction is complete (TLC/LC-MS).
- Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over Na<sub>2</sub>SO<sub>4</sub>, and concentrate to yield the final product, which can be further purified by recrystallization.

## Derivatization via Suzuki-Miyaura Coupling

The primary utility of **3-(Morpholin-4-ylsulphonyl)benzeneboronic acid** is its role as a coupling partner. The workflow below illustrates its use in generating a diverse chemical library.



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Caption: General workflow for Suzuki-Miyaura coupling.

## Part III: Applications in Medicinal Chemistry and Drug Discovery

### The Building Block Philosophy

This compound is not typically an end-product but a sophisticated starting material. Its design allows for a modular and efficient approach to drug discovery. Researchers can synthesize or procure the core building block and then couple it with a diverse array of aryl or heteroaryl halides. This strategy rapidly generates a library of novel compounds where the "south-east" quadrant of the molecule (the morpholine sulfonamide portion) remains constant, while the "west" quadrant is varied. This is a powerful method for probing structure-activity relationships (SAR).

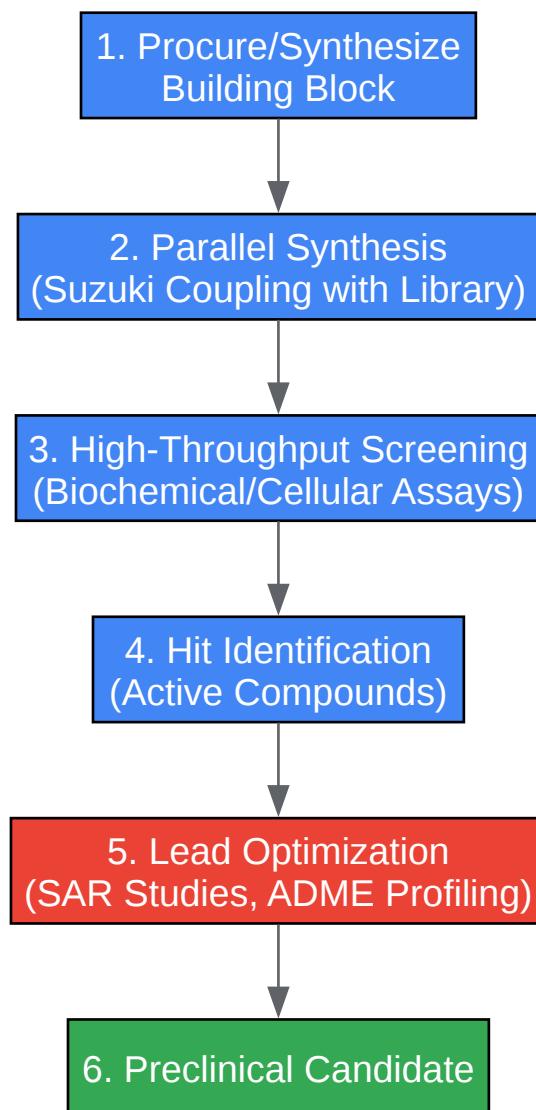
### Potential Therapeutic Target Classes

The structural motifs present in the core scaffold suggest potential utility across several therapeutic areas:

- Oncology: Aryl-morpholines are known to interact with the PI3K kinase family, and dual inhibition of PI3K/mTOR is a validated anticancer strategy.[5]
- Neuroscience & Pain: As previously mentioned, morpholine-based aryl sulfonamides have been developed as potent and selective Nav1.7 inhibitors for chronic pain.[6] The morpholine moiety is also prevalent in many CNS drugs due to its favorable properties for BBB penetration.[5]
- Infectious Diseases: Sulfonamides are a well-known class of antibacterial agents that act by inhibiting folic acid synthesis.[10][11] The morpholine group can be used to modulate the spectrum of activity and pharmacokinetic properties of these agents.

### Workflow: From Building Block to Lead Compound

The integration of this building block into a typical drug discovery campaign follows a logical progression from initial synthesis to lead optimization.



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